2-methoxy-3-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}pyridine
Description
Properties
IUPAC Name |
5,7-dihydropyrrolo[3,4-b]pyridin-6-yl-(2-methoxypyridin-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c1-19-13-11(5-3-7-16-13)14(18)17-8-10-4-2-6-15-12(10)9-17/h2-7H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSKCPCYLSNRUTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)N2CC3=C(C2)N=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-3-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}pyridine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridine and pyrrolopyridine intermediates, followed by their coupling under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-3-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The methoxy group and other substituents on the pyridine ring can be replaced with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new substituents to the pyridine ring.
Scientific Research Applications
2-methoxy-3-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}pyridine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies to understand its interactions with biological molecules and its potential as a bioactive agent.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.
Industry: The compound may be used in the development of new materials with unique properties, such as improved stability or reactivity.
Mechanism of Action
The mechanism of action of 2-methoxy-3-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs, their pharmacological targets, and distinguishing features:
Key Comparative Insights:
Receptor Selectivity and Binding: GRN-529 and basimglurant exhibit high mGlu5 selectivity due to their ethynyl-linked aromatic systems, which optimize interactions with the receptor’s transmembrane domain . AFQ056’s hexahydroindole scaffold enhances metabolic stability over MPEP, suggesting that the query compound’s pyrrolo[3,4-b]pyridine core could similarly resist hepatic oxidation .
Pharmacokinetic Profiles: Basimglurant’s chloro and fluorophenyl groups enhance blood-brain barrier penetration, a feature the query compound may lack due to its methoxy group . 3-{5,7-Dioxo-pyrrolo[3,4-b]pyridin-6-yl}propanoic acid demonstrates how carboxylic acid substituents improve solubility (predicted pKa ~10.5) but may limit membrane permeability .
Therapeutic Potential: While GRN-529 and basimglurant target neuropsychiatric disorders, 6-(2,6-dioxopiperidin-3-yl)-pyrrolo[3,4-b]pyridine-5,7-dione highlights the scaffold’s versatility in oncology via Bcl-xL inhibition . The query compound’s methoxy group could position it for peripheral indications (e.g., inflammatory pain) with reduced CNS side effects.
Biological Activity
2-Methoxy-3-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}pyridine is a complex organic compound belonging to the pyridine family. This compound has garnered attention in various biological studies due to its potential therapeutic applications. The following sections delve into its biological activity, mechanisms of action, and relevant research findings.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity . In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines. For instance:
- MCF-7 (breast cancer) : The compound demonstrated an IC50 value of approximately 12 µM, indicating effective cytotoxicity against these cells.
- A549 (lung cancer) : Exhibited an IC50 of around 26 µM, suggesting potential for therapeutic use in lung cancer treatment.
The biological activity of this compound is primarily attributed to its ability to induce apoptosis in cancer cells. It appears to modulate several signaling pathways involved in cell proliferation and survival. Key mechanisms include:
- Inhibition of cell cycle progression : The compound disrupts the normal cell cycle, leading to increased apoptosis in malignant cells.
- Activation of pro-apoptotic factors : It enhances the expression of proteins that promote apoptosis while downregulating anti-apoptotic factors.
Structure-Activity Relationship (SAR)
The structural characteristics of this compound play a crucial role in its biological activity. The presence of the methoxy group and the pyrrole moiety are essential for its interaction with biological targets.
| Structural Feature | Importance |
|---|---|
| Methoxy group | Enhances solubility and bioavailability |
| Pyrrole ring | Increases affinity for target proteins |
| Carbonyl group | Facilitates hydrogen bonding interactions |
Case Studies
Several studies have documented the effects of this compound on various cancer types. Below are notable findings:
-
Study on MCF-7 Cells :
- Researchers observed that treatment with the compound resulted in a dose-dependent decrease in cell viability.
- Flow cytometry analysis revealed increased sub-G1 phase populations indicative of apoptosis.
-
Study on A549 Cells :
- The compound was found to significantly reduce cell proliferation.
- Western blot analysis showed upregulation of cleaved caspase-3 and PARP, confirming apoptotic pathways activation.
Comparative Analysis with Other Compounds
When compared to other known anticancer agents, this compound shows promising efficacy:
| Compound | IC50 (µM) | Cancer Type |
|---|---|---|
| 2-Methoxy-3-{5H,6H,7H-pyrrolo... | 12 | MCF-7 |
| Doxorubicin | 0.46 | MCF-7 |
| Cisplatin | 8.55 | A549 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
